
Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate
Übersicht
Beschreibung
The compound of interest, Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate, is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom. Piperidine derivatives are known for their diverse biological activities and have been studied extensively for their potential as pharmaceutical agents. The compound is structurally related to other piperidine derivatives that have been synthesized and evaluated for their biological activities, such as inhibition of enzymes like aromatase .
Synthesis Analysis
The synthesis of piperidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 3-Ethyl-3-(4-pyridyl)piperidine-2,6-dione, a compound structurally related to our compound of interest, has been improved and adapted to prepare a series of homologues with different alkyl substituents . This suggests that the synthesis of Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate could also involve alkylation steps and the use of specific catalysts to achieve the desired substitution on the piperidine ring.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial in determining their biological activity. For example, the position and length of the alkyl substituents on the piperidine ring can significantly affect the inhibitory activity of the compounds towards enzymes like aromatase . The presence of a chloropyridazinyl group in Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate suggests that it may interact with biological targets in a unique manner, potentially offering selective inhibition of certain biochemical pathways.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, leading to the formation of a wide range of products. For example, ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, a compound with a similar piperidine backbone, can react with different hydrazines to yield tetrahydropyridine, dihydropyrazolone, and oxazole derivatives . This indicates that Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate may also be reactive towards nucleophiles and could be used as a precursor for synthesizing a variety of heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can alter these properties, which in turn affects the compound's suitability for pharmaceutical applications. For instance, the introduction of alkyl groups has been shown to enhance the lipophilicity of the compounds, which may improve their ability to cross biological membranes . The specific properties of Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate would need to be determined experimentally to fully understand its potential as a drug candidate.
Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Chemical Properties
Graphical Synthetic Routes of Vandetanib : This study reviews the existing synthetic routes of Vandetanib, a compound related to Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate, analyzing different synthetic routes to find a suitable industrial production method. The research highlights a specific route involving tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and ethyl vanillate leading to the title compound, demonstrating favorable yield and commercial value in manufacturing scale (W. Mi, 2015).
Pharmacokinetics and Toxicology
Clinical Pharmacokinetics of Irinotecan : This article reviews the clinical pharmacokinetics of Irinotecan, which contains a similar piperidine structure, emphasizing its metabolism and the role of its active metabolite SN-38. The pharmacokinetics data provided insights into the drug's distribution, metabolism, and excretion, highlighting the importance of understanding these processes for optimizing therapeutic efficacy and minimizing toxicity (G. Chabot, 1997).
Antioxidant Activity and Chemical Analysis
Analytical Methods Used in Determining Antioxidant Activity : This review discusses various tests used to determine antioxidant activity, focusing on the chemical reactions and spectrophotometry techniques involved. Although not directly mentioning Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate, the methods outlined are applicable for analyzing the antioxidant capacity of related compounds (I. Munteanu & C. Apetrei, 2021).
Biocompatible Materials
Semisynthetic Resorbable Materials from Hyaluronan Esterification : Research on modified natural polymers, including a focus on hyaluronan derivatives for clinical applications, sheds light on the broader context of using chemical modifications, such as esterification, to enhance biological properties. This review could inform the development of biocompatible materials related to Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate derivatives (D. Campoccia et al., 1998).
Hazard Analysis
Hazards of Urethane (Ethyl Carbamate) : A comprehensive review of the literature on urethane highlights its use, pharmacology, and carcinogenicity, providing a framework for evaluating the safety and potential risks associated with related compounds, including Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate (K. Field & C. Lang, 1988).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-2-18-12(17)9-5-7-16(8-6-9)11-4-3-10(13)14-15-11/h3-4,9H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGPBMDNKGJVFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423358 | |
| Record name | ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate | |
CAS RN |
252263-47-1 | |
| Record name | ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

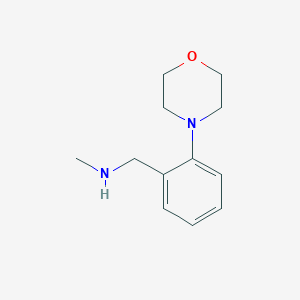
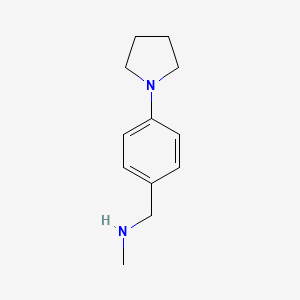
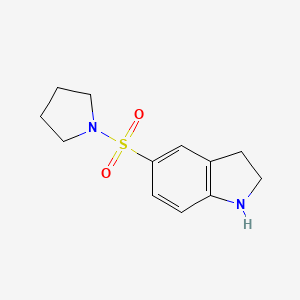
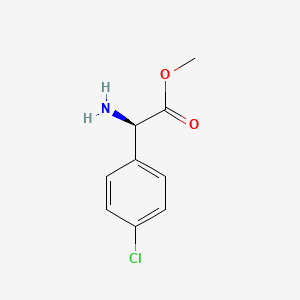
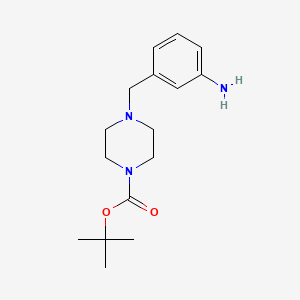
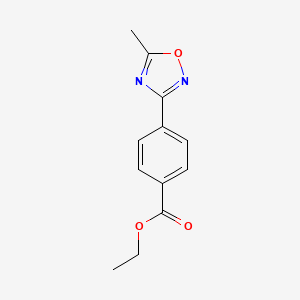
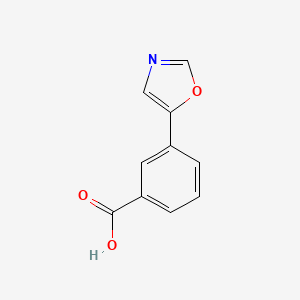
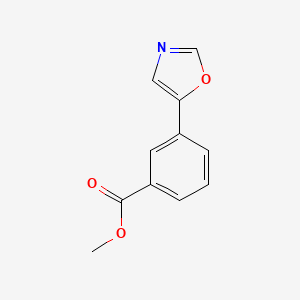
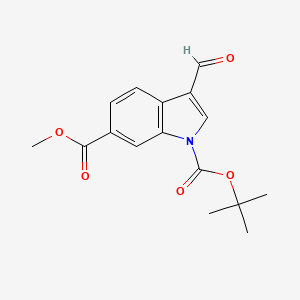
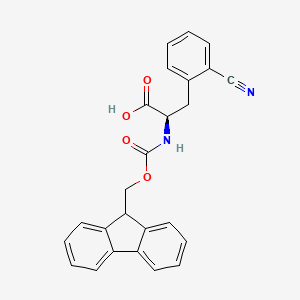
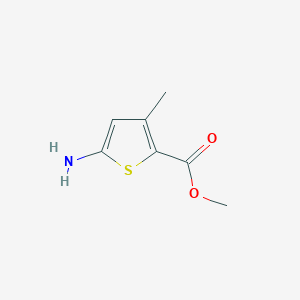
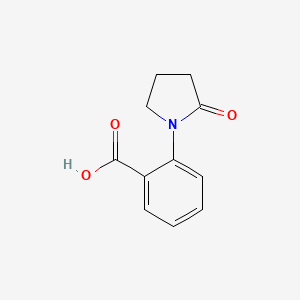
![[2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine](/img/structure/B1311041.png)
